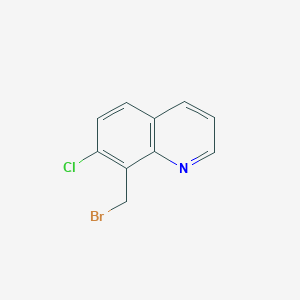

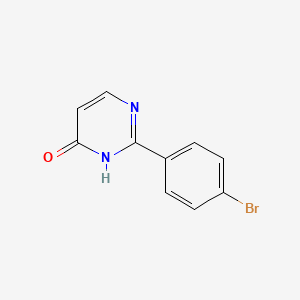

3-(2-Fluorophenyl)propan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated organic compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was achieved through lipase-mediated kinetic resolution, indicating the potential for enzymatic approaches in the synthesis of similar fluorinated alcohols . Additionally, the synthesis of various 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involved propargylation followed by click chemistry, suggesting a multi-step synthetic route that could be adapted for "3-(2-Fluorophenyl)propan-1-ol" .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using computational methods and spectroscopy. For example, the molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical approaches, such as density functional theory (DFT) . These studies provide a foundation for understanding the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior of "3-(2-Fluorophenyl)propan-1-ol".

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom. For instance, the negative electrostatic potential regions in some fluorinated compounds are localized over certain groups, indicating possible sites for electrophilic attack . This information can be used to predict the chemical reactions that "3-(2-Fluorophenyl)propan-1-ol" might undergo, such as substitutions or additions at the fluorophenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as their optical properties and potential for forming hydrogen bonds, are of significant interest. The first hyperpolarizability of some compounds has been calculated to assess their role in nonlinear optics . Moreover, the formation of strong intermolecular hydrogen bonds in compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suggests that "3-(2-Fluorophenyl)propan-1-ol" may also form similar hydrogen bonding patterns, affecting its solubility and boiling point .

Aplicaciones Científicas De Investigación

Application

“3-(2-Fluorophenyl)propan-1-ol” can be produced from propylene via a novel chemical looping approach .

Method of Application

Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support. These catalysts were characterized using X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS). Experiments were carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products, with oxygen provided via reduction of the catalyst support, SrFeO 3−δ .

Results

Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol .

Consumer Products

Application

The European Chemicals Agency (ECHA) describes that propan-1-ol is used by consumers in articles and by professional workers (widespread uses), in formulation or re-packing, at industrial sites and in manufacturing .

Method of Application

Consumer use includes lubricants and greases, coating products, anti-freeze products, perfumes and fragrances, finger paints, adhesives and sealants, non-metal-surface treatment products, leather treatment products, polishes and waxes, washing and cleaning products, cosmetics and personal care products .

Results

Propan-1-ol is manufactured and/or imported in the European Economic Area in 10.000–100.000 t per year .

Laboratory Chemicals

Application

Propan-1-ol is used in laboratories for various purposes .

Method of Application

It can be used as a solvent, cleaning agent, or in the synthesis of other compounds .

Results

The specific results or outcomes would depend on the particular experiment or procedure being conducted .

Disinfectants and Algaecides

Application

Propan-1-ol has been approved as an active biocidal agent for product types 1 (human hygiene), 2 (disinfectants and algaecides not intended for direct application to humans or animals) and 4 (food and feed area) .

Method of Application

It can be used in the formulation of various disinfectants and algaecides .

Results

The effectiveness of these products would depend on their specific formulation and use .

Fermentation Processes

Application

Propan-1-ol is formed naturally in small amounts during many fermentation processes .

Method of Application

It is an isomer of propan-2-ol and was discovered in 1853 by Chancel .

Results

The specific results or outcomes would depend on the particular fermentation process being conducted .

Disinfection and Antiseptics

Application

Propan-1-ol is used for hand disinfection by healthcare workers and in veterinary medicine, disinfection of inanimate surfaces and skin antisepsis prior to surgery .

Method of Application

In contrast to ethanol and propan-2-ol, the WHO does not specifically recommend to use alcohol-based hand rubs based on propan-1-ol in selected situations during patient care for prevention of healthcare-associated infections or for the pre-operative decontamination of hands for the prevention of surgical site infections .

Results

In EN 12791, propan-1-ol at 60% (v/v) is described as the reference alcohol for determination of the bactericidal efficacy of products for surgical hand disinfection or surgical scrubbing .

Propiedades

IUPAC Name |

3-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKPRUDKBJNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504543 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)propan-1-ol | |

CAS RN |

76727-24-7 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)